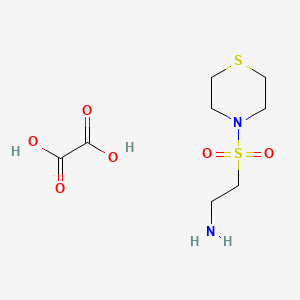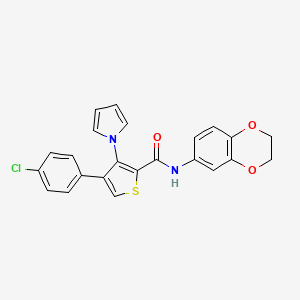
(2R)-2-(3-Ethylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Ethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center at the second carbon, making it optically active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 3-ethylbenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Grignard Reaction: The Grignard reagent derived from 3-ethylbromobenzene can react with a nitrile to form an intermediate, which upon hydrolysis yields the desired amine.
Industrial Production Methods
Industrial production may involve catalytic hydrogenation of a precursor compound under high pressure and temperature, using catalysts such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can undergo reduction to form a primary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
(2R)-2-(3-Ethylphenyl)propan-1-amine may have applications in various fields:
Chemistry: As a chiral building block in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Intermediate in the synthesis of agrochemicals or dyes.
Mécanisme D'action
The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical precursor, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Phenylpropan-1-amine: Lacks the ethyl group on the aromatic ring.
(2R)-2-(4-Ethylphenyl)propan-1-amine: The ethyl group is in a different position on the aromatic ring.
Uniqueness
The presence of the ethyl group at the 3-position on the aromatic ring may confer unique steric and electronic properties, affecting its reactivity and interactions compared to similar compounds.
Propriétés
IUPAC Name |
(2R)-2-(3-ethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCSUKBVCVCHSZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2646293.png)
![N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2646295.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![2-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2646299.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)


